PP58

Description

Structure

3D Structure

Properties

IUPAC Name |

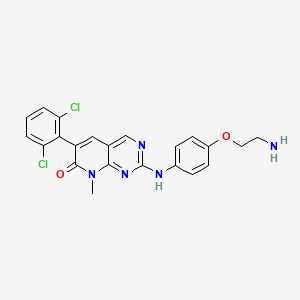

2-[4-(2-aminoethoxy)anilino]-6-(2,6-dichlorophenyl)-8-methylpyrido[2,3-d]pyrimidin-7-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19Cl2N5O2/c1-29-20-13(11-16(21(29)30)19-17(23)3-2-4-18(19)24)12-26-22(28-20)27-14-5-7-15(8-6-14)31-10-9-25/h2-8,11-12H,9-10,25H2,1H3,(H,26,27,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAXZESONWXTISA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=NC(=NC=C2C=C(C1=O)C3=C(C=CC=C3Cl)Cl)NC4=CC=C(C=C4)OCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19Cl2N5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

456.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Multifaceted Role of p58IPK: A Key Regulator of Cellular Stress Responses

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Initially designated as PP58, the protein more commonly and accurately known in the scientific literature as p58IPK (also known as DNAJC3) is a crucial component of the cellular machinery that responds to various stress signals. It is a member of the Hsp40 (DnaJ) family of co-chaperones, characterized by the presence of a J-domain. Residing primarily in the endoplasmic reticulum (ER), p58IPK plays a pivotal role in the Unfolded Protein Response (UPR), a signaling network activated by the accumulation of unfolded or misfolded proteins in the ER lumen. This guide provides a comprehensive overview of the functions of p58IPK, with a focus on its molecular mechanisms, involvement in signaling pathways, and the experimental methodologies used to elucidate its role.

Core Functions of p58IPK

The primary functions of p58IPK revolve around its ability to modulate cellular stress responses, particularly those originating from the endoplasmic reticulum. It achieves this through two main mechanisms: acting as a molecular chaperone and inhibiting key stress-activated protein kinases.

1. Molecular Chaperone Activity: As an ER-resident protein, p58IPK participates in the protein folding process, helping to maintain protein homeostasis. Its gene expression is significantly upregulated during ER stress, suggesting its importance in alleviating the burden of misfolded proteins.

2. Inhibition of eIF2α Kinases: A critical function of p58IPK is its ability to inhibit two key eukaryotic initiation factor 2α (eIF2α) kinases:

-

PERK (PKR-like ER kinase): During ER stress, PERK is activated and phosphorylates eIF2α, leading to a general attenuation of protein synthesis to reduce the protein load on the ER. p58IPK directly interacts with and inhibits PERK, thereby providing a negative feedback mechanism to control the duration and intensity of this translational shutdown. This allows for the eventual recovery of protein synthesis.

-

PKR (Protein Kinase R): PKR is a key component of the innate immune response, activated by double-stranded RNA (dsRNA) during viral infections. Activated PKR also phosphorylates eIF2α, leading to a shutdown of host and viral protein synthesis. p58IPK can inhibit PKR, a mechanism that can be exploited by some viruses to ensure their replication.

By inhibiting these kinases, p58IPK plays a critical role in the delicate balance between cell survival and apoptosis under stress conditions.

p58IPK in Cellular Signaling Pathways

p58IPK is a key regulatory node in the Unfolded Protein Response (UPR). The UPR is comprised of three main signaling branches initiated by the sensor proteins IRE1α, PERK, and ATF6. p58IPK is primarily involved in the PERK arm of the UPR.

The PERK Signaling Pathway and its Regulation by p58IPK

Caption: The PERK signaling pathway under ER stress and its negative regulation by p58IPK.

Quantitative Data on p58IPK Function

The following tables summarize quantitative data from various studies investigating the function of p58IPK.

Table 1: Induction of p58IPK Expression by ER Stress Inducer Tunicamycin

| Cell Line | Tunicamycin Concentration | Treatment Duration | Fold Increase in p58IPK mRNA |

| NIH 3T3 | 2 µg/mL | 16 hours | ~3-fold[1] |

| THP-1 | 0.1 µg/mL | 24 hours | Significant induction (exact fold change not specified) |

Table 2: Effect of p58IPK Overexpression on ER Stress Markers

| Cell Line | Condition | Protein Marker | Change in Protein Level (vs. Control) |

| R28 | Tunicamycin (1.0 µg/mL) | Phospho-eIF2α | Decreased |

| R28 | Tunicamycin (1.0 µg/mL) | CHOP | Decreased |

| R28 | Tunicamycin (1.0 µg/mL) | Cleaved Caspase-3 | Decreased |

Detailed Experimental Protocols

In Vitro PERK Kinase Assay

This assay is used to directly assess the inhibitory effect of p58IPK on the kinase activity of PERK.

a. Reagents and Materials:

-

Purified recombinant GST-tagged PERK (GST-PERK)

-

Purified recombinant GST-tagged p58IPK (GST-p58IPK) or GST alone (as a control)

-

Purified recombinant eIF2α (wild-type and a non-phosphorylatable mutant, e.g., S51A)

-

Kinase buffer (e.g., 20 mM HEPES pH 7.5, 50 mM KCl, 1.5 mM DTT, 2 mM MgCl2)

-

ATP (radiolabeled [γ-32P]ATP or non-radiolabeled ATP for Western blot detection)

-

SDS-PAGE gels and buffers

-

Western blotting apparatus and reagents

-

Antibodies: anti-phospho-eIF2α (Ser51), anti-total eIF2α

b. Protocol:

-

Set up kinase reactions in microcentrifuge tubes on ice.

-

To each tube, add a constant amount of purified GST-PERK and purified eIF2α substrate.

-

Add increasing concentrations of purified GST-p58IPK to experimental tubes. Add an equivalent amount of GST to the control tube.

-

Initiate the kinase reaction by adding ATP to a final concentration of approximately 0.1 mM.

-

Incubate the reactions at 30°C for 30 minutes.[2]

-

Stop the reactions by adding SDS-PAGE loading buffer.

-

Boil the samples for 5 minutes and resolve the proteins by SDS-PAGE.

-

Transfer the proteins to a nitrocellulose or PVDF membrane.

-

If using radiolabeled ATP, expose the membrane to autoradiography film.

-

If using non-radiolabeled ATP, perform a Western blot using an anti-phospho-eIF2α antibody to detect the phosphorylation of eIF2α. Subsequently, probe with an anti-total eIF2α antibody to confirm equal substrate loading.

c. Expected Outcome: A dose-dependent decrease in the phosphorylation of eIF2α will be observed with increasing concentrations of GST-p58IPK, demonstrating its inhibitory activity on PERK.

Co-Immunoprecipitation (Co-IP) of p58IPK and PERK

This method is used to demonstrate the physical interaction between p58IPK and PERK within a cellular context.

Caption: A generalized workflow for a co-immunoprecipitation experiment.

a. Reagents and Materials:

-

Cells expressing tagged versions of p58IPK (e.g., HA-p58IPK) and PERK (e.g., Myc-PERK) or antibodies against the endogenous proteins.

-

Cell lysis buffer (non-denaturing, e.g., 20 mM HEPES pH 7.5, 50 mM KCl, 1 mM MgCl2, 0.2% Triton X-100, 10% glycerol, supplemented with protease and phosphatase inhibitors).[2]

-

Antibody for immunoprecipitation (e.g., anti-HA or anti-PERK).

-

Protein A/G agarose or magnetic beads.

-

Wash buffer (similar to lysis buffer).

-

Elution buffer (e.g., SDS-PAGE loading buffer).

-

SDS-PAGE and Western blotting reagents.

-

Antibodies for Western blotting (e.g., anti-Myc and anti-HA, or anti-p58IPK and anti-PERK).

b. Protocol:

-

Lyse the cells in a non-denaturing lysis buffer to preserve protein-protein interactions.

-

Clarify the lysate by centrifugation to remove cellular debris.

-

Incubate the clarified lysate with the immunoprecipitating antibody (e.g., anti-PERK) for several hours to overnight at 4°C with gentle rotation.

-

Add Protein A/G beads to the lysate-antibody mixture and incubate for another 1-3 hours at 4°C to capture the antibody-protein complexes.

-

Pellet the beads by centrifugation and discard the supernatant.

-

Wash the beads several times with wash buffer to remove non-specifically bound proteins.

-

Elute the bound proteins from the beads by adding SDS-PAGE loading buffer and boiling for 5-10 minutes.

-

Separate the eluted proteins by SDS-PAGE.

-

Perform a Western blot on the separated proteins. Probe one membrane with an antibody against the "bait" protein (e.g., anti-PERK) to confirm successful immunoprecipitation. Probe another membrane with an antibody against the "prey" protein (e.g., anti-p58IPK) to detect the co-immunoprecipitated protein.

c. Expected Outcome: The presence of a band corresponding to p58IPK in the PERK immunoprecipitate (and vice versa) indicates a physical interaction between the two proteins.

Conclusion

p58IPK is a critical regulator of cellular stress responses, acting at the intersection of protein folding and signal transduction. Its ability to function as both a molecular chaperone and a specific inhibitor of eIF2α kinases highlights its multifaceted role in maintaining cellular homeostasis. The experimental protocols detailed in this guide provide a foundation for researchers to further investigate the intricate functions of p58IPK and its potential as a therapeutic target in diseases characterized by ER stress and dysregulated protein homeostasis, such as neurodegenerative diseases and cancer. Future research will likely focus on the precise molecular mechanisms of p58IPK-mediated kinase inhibition and its broader interactome within the complex network of cellular stress responses.

References

Unraveling the Gatekeeper: A Technical Guide to Nup58 Localization at the Nuclear Envelope

For Researchers, Scientists, and Drug Development Professionals

Introduction

The nuclear envelope (NE) is a highly regulated barrier that defines the eukaryotic cell, separating the cytoplasm from the nuclear interior. The selective passage of molecules across this barrier is orchestrated by the nuclear pore complex (NPC), a sophisticated assembly of proteins known as nucleoporins (Nups). Among these, the 58-kilodalton nucleoporin, Nup58 (also known as NPA58 in rats), plays a critical role in the architecture and function of the NPC's central transport channel. This technical guide provides an in-depth exploration of Nup58's localization, its interactions within the NPC, and the experimental methodologies used to elucidate its function, offering a valuable resource for researchers in cell biology and drug development targeting nucleocytoplasmic transport.

Data Presentation: Quantitative Analysis of Nup58

Quantitative studies have been crucial in understanding the stoichiometry and organization of the NPC. The following tables summarize key quantitative data regarding Nup58.

| Parameter | Value | Organism/Cell Line | Reference(s) |

| Copy Number per NPC | ~48 | Human (HeLa) | [1] |

| Subcomplex | Nup62 complex (with Nup54 & Nup62) | Mammalian | [2][3] |

| Stoichiometry in Nup62 complex | 1:1:1 (Nup58:Nup54:Nup62) | Rattus norvegicus | [4] |

| Alternative Stoichiometry Reported | 4:2:1 (Nup62:Nup54:Nup58) | Mammalian | [4] |

Table 1: Quantitative Profile of Nup58 in the Nuclear Pore Complex. This table provides a summary of the estimated number of Nup58 molecules per individual nuclear pore complex and its stoichiometric relationship within the Nup62 subcomplex.

Localization of Nup58 at the Nuclear Envelope

Nup58 is an integral component of the central channel of the NPC, contributing to the selective barrier for nucleocytoplasmic transport. In interphase cells, Nup58 is distinctly localized to the nuclear rim, a characteristic pattern for NPC proteins[5][6]. It is situated on the cytoplasmic face of the NE and is in close association with the nuclear pores[7]. During mitosis in higher eukaryotes, when the nuclear envelope breaks down, Nup58 disperses throughout the cytoplasm. It then re-localizes to the reforming nuclear envelope in early telophase, a process that coincides with the recruitment of other core NPC components[5][7].

The Nup62 Subcomplex: Nup58's Immediate Neighborhood

Nup58 does not function in isolation but as part of the stable Nup62 subcomplex, which also includes Nup62 and Nup54[2][4][8]. This trimeric complex is a fundamental building block of the NPC's central channel. The interactions within this complex are mediated by predicted coiled-coil domains in each of the constituent proteins[4]. Nup54 appears to be central to the complex, with distinct domains binding to Nup62 and Nup58[4]. This intricate arrangement forms a dynamic and flexible gate that interacts with transport receptors to facilitate the passage of cargo.

Role in Nucleocytoplasmic Transport

The central channel of the NPC, where Nup58 resides, is the site of active transport. The phenylalanine-glycine (FG) repeats present in Nup58 and other FG-Nups form a selective permeability barrier. This barrier restricts the passive diffusion of large molecules while allowing the passage of transport receptor-cargo complexes. Nup58, as part of the Nup62 complex, is directly involved in the translocation of proteins and RNA across the nuclear envelope[9][10].

Experimental Protocols

Immunofluorescence Staining for Nup58 Localization

This protocol describes a general method for the visualization of Nup58 at the nuclear envelope in cultured mammalian cells.

Materials:

-

Mammalian cells grown on sterile glass coverslips

-

Phosphate-buffered saline (PBS)

-

Fixation solution: 4% paraformaldehyde (PFA) in PBS, freshly prepared

-

Permeabilization solution: 0.1% Triton X-100 in PBS

-

Blocking solution: 1% Bovine Serum Albumin (BSA) in PBS

-

Primary antibody: Rabbit anti-Nup58 antibody

-

Secondary antibody: Fluorophore-conjugated goat anti-rabbit IgG

-

DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining

-

Antifade mounting medium

Procedure:

-

Cell Culture: Seed mammalian cells on sterile glass coverslips in a petri dish and culture to the desired confluency (typically 50-70%).

-

Washing: Gently wash the cells twice with PBS to remove the culture medium.

-

Fixation: Fix the cells by incubating with 4% PFA in PBS for 15 minutes at room temperature.

-

Washing: Wash the cells three times with PBS for 5 minutes each.

-

Permeabilization: Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature. This step is crucial for allowing the antibodies to access intracellular epitopes.

-

Washing: Wash the cells three times with PBS for 5 minutes each.

-

Blocking: Block non-specific antibody binding by incubating the cells in 1% BSA in PBS for 1 hour at room temperature.

-

Primary Antibody Incubation: Dilute the primary anti-Nup58 antibody in the blocking solution according to the manufacturer's instructions. Incubate the coverslips with the diluted primary antibody for 1 hour at room temperature or overnight at 4°C in a humidified chamber.

-

Washing: Wash the cells three times with PBS for 5 minutes each to remove unbound primary antibody.

-

Secondary Antibody Incubation: Dilute the fluorophore-conjugated secondary antibody in the blocking solution. Incubate the coverslips with the diluted secondary antibody for 1 hour at room temperature, protected from light.

-

Washing: Wash the cells three times with PBS for 5 minutes each in the dark.

-

Counterstaining: Incubate the cells with DAPI solution (e.g., 300 nM in PBS) for 5 minutes to stain the nuclei.

-

Washing: Wash the cells a final two times with PBS.

-

Mounting: Mount the coverslips onto glass slides using an antifade mounting medium.

-

Imaging: Visualize the localization of Nup58 using a fluorescence or confocal microscope. Nup58 should appear as a punctate staining pattern at the nuclear rim.

Co-immunoprecipitation to Study Nup58 Interactions

This protocol outlines the steps to investigate the interaction of Nup58 with other proteins, such as Nup54 and Nup62.

Materials:

-

Cultured cells expressing the proteins of interest

-

Lysis buffer (e.g., RIPA buffer with protease inhibitors)

-

Primary antibody against the "bait" protein (e.g., anti-Nup54)

-

Protein A/G-agarose beads

-

Wash buffer (e.g., PBS with 0.1% Tween-20)

-

Elution buffer (e.g., low pH glycine buffer or SDS-PAGE sample buffer)

-

Antibodies for Western blotting (e.g., anti-Nup58, anti-Nup54)

Procedure:

-

Cell Lysis: Lyse the cultured cells with a suitable lysis buffer to release the protein complexes.

-

Pre-clearing: Incubate the cell lysate with protein A/G-agarose beads to reduce non-specific binding.

-

Immunoprecipitation: Incubate the pre-cleared lysate with the primary antibody against the bait protein (e.g., anti-Nup54) to form antibody-antigen complexes.

-

Capture of Immune Complexes: Add fresh protein A/G-agarose beads to the lysate to capture the antibody-antigen complexes.

-

Washing: Wash the beads several times with wash buffer to remove non-specifically bound proteins.

-

Elution: Elute the bound proteins from the beads using an elution buffer.

-

Western Blot Analysis: Separate the eluted proteins by SDS-PAGE, transfer them to a membrane, and probe with antibodies against the expected interacting partners (e.g., anti-Nup58) to confirm the interaction.

Signaling Pathways and Logical Relationships

The Ran GTPase Cycle: Regulating Nucleocytoplasmic Transport

The directionality and efficiency of transport through the NPC are regulated by the Ran GTPase cycle. This cycle establishes a steep concentration gradient of RanGTP (high in the nucleus) and RanGDP (high in the cytoplasm). While no signaling pathway has been identified to directly regulate the localization of Nup58 itself, the Ran cycle is fundamental to the transport processes that Nup58 facilitates.

References

- 1. scbt.com [scbt.com]

- 2. Biochemical characterization of the Nup62⋅58⋅54 nucleoporin complex and mutational analysis of the exportin CRM1 [ediss.uni-goettingen.de]

- 3. NUP58 and SHISA2 - New-wiki [severus.dbmi.pitt.edu]

- 4. Ordered Regions of Channel Nucleoporins Nup62, Nup54, and Nup58 Form Dynamic Complexes in Solution - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pure.mpg.de [pure.mpg.de]

- 6. ptglab.com [ptglab.com]

- 7. A quantitative map of nuclear pore assembly reveals two distinct mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 8. biorxiv.org [biorxiv.org]

- 9. documents.thermofisher.com [documents.thermofisher.com]

- 10. Advances in the understanding of nuclear pore complexes in human diseases - PMC [pmc.ncbi.nlm.nih.gov]

The Role of NPA58 in Nuclear Pore Complex Formation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The nuclear pore complex (NPC) is a sophisticated cellular gateway that meticulously regulates the transport of molecules between the nucleus and the cytoplasm. Its assembly is a highly orchestrated process, particularly during the reformation of the nuclear envelope after mitosis. This technical guide delves into the role of NPA58, a 58 kDa rat nuclear pore-associated protein, in the intricate process of NPC formation. Emerging evidence suggests that NPA58 is a key player in the early stages of nuclear envelope reassembly, with its localization and function being tightly regulated by phosphorylation. This document provides a comprehensive overview of the current understanding of NPA58, including its localization dynamics, interactions, and the experimental methodologies used to elucidate its function.

Introduction to NPA58 and the Nuclear Pore Complex

NPA58 is a 58 kDa protein identified in rat fibroblast cells that has been implicated in nuclear protein import. It is localized on the cytoplasmic face of the nuclear envelope in close association with NPCs during interphase[1]. Its dynamic relocalization during mitosis suggests a pivotal role in the de novo assembly of NPCs.

The Mitotic Dynamics of NPA58

The localization of NPA58 undergoes dramatic changes throughout the cell cycle, a process that appears to be regulated by its phosphorylation state.

-

Interphase: NPA58 is situated at the nuclear periphery, co-localizing with other known nucleoporins, indicating its association with mature NPCs[1].

-

Mitosis: At the onset of mitosis, NPA58 becomes phosphorylated and disperses throughout the cytoplasm. It remains in this dispersed state until anaphase[1].

-

Telophase: In early telophase, NPA58 is dephosphorylated and becomes one of the initial proteins to be recruited to the reforming nuclear envelope. Its arrival coincides with the recruitment of the Nup62 complex, a core component of the NPC, and precedes the incorporation of other key NE proteins like lamin B1[1].

This early targeting of NPA58 to the nascent nuclear envelope strongly suggests its involvement in establishing the foundation for NPC assembly.

Signaling Pathway: Regulation of NPA58 Localization

The reversible phosphorylation of NPA58 is a key regulatory mechanism governing its dynamic localization during mitosis.

Caption: Phosphorylation cycle of NPA58 during mitosis.

Quantitative Data Summary

Currently, there is a limited amount of publicly available quantitative data specifically for NPA58. The following table summarizes the key known characteristics. Further research is required to determine binding affinities, stoichiometry, and precise temporal recruitment kinetics.

| Parameter | Value/Observation | Reference |

| Molecular Weight | 58 kDa | [1] |

| Interphase Localization | Cytoplasmic face of the nuclear pore complex | [1] |

| Mitotic Localization | Dispersed in cytoplasm (Prophase to Anaphase) | [1] |

| Telophase Recruitment | Early, coincident with mAb 414-reactive Nups | [1] |

| Post-translational Modification | Phosphorylated in mitosis, dephosphorylated in telophase | [1] |

Experimental Protocols

The following are detailed methodologies for key experiments that can be used to investigate the role of NPA58 in NPC formation. These are generalized protocols and may require optimization for specific experimental conditions.

Immunofluorescence Staining for NPA58 Localization

This protocol allows for the visualization of NPA58's subcellular localization.

Workflow Diagram

Caption: Workflow for immunofluorescence staining.

Methodology

-

Cell Culture: Grow rat fibroblast cells (e.g., F-111) on sterile glass coverslips in a petri dish with appropriate culture medium until they reach the desired confluency.

-

Fixation:

-

Aspirate the culture medium and wash the cells twice with phosphate-buffered saline (PBS).

-

Fix the cells by incubating with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

-

Wash the cells three times with PBS for 5 minutes each.

-

-

Permeabilization:

-

Incubate the cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature to permeabilize the cell membranes.

-

Wash the cells three times with PBS for 5 minutes each.

-

-

Blocking:

-

Block non-specific antibody binding by incubating the cells in a blocking buffer (e.g., 1% Bovine Serum Albumin (BSA) in PBS) for 1 hour at room temperature.

-

-

Primary Antibody Incubation:

-

Dilute the primary antibody against NPA58 in the blocking buffer.

-

Incubate the coverslips with the primary antibody solution overnight at 4°C in a humidified chamber.

-

-

Secondary Antibody Incubation:

-

Wash the cells three times with PBS for 5 minutes each.

-

Dilute a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488 goat anti-mouse IgG) in the blocking buffer.

-

Incubate the coverslips with the secondary antibody solution for 1 hour at room temperature, protected from light.

-

-

Mounting and Imaging:

-

Wash the cells three times with PBS for 5 minutes each.

-

Mount the coverslips onto glass slides using a mounting medium containing DAPI to counterstain the nuclei.

-

Seal the coverslips with nail polish and allow them to dry.

-

Visualize the cells using a confocal microscope.

-

Co-Immunoprecipitation to Identify NPA58 Interacting Proteins

This protocol is designed to isolate NPA58 and its binding partners from cell lysates.

Workflow Diagram

Caption: Workflow for co-immunoprecipitation.

Methodology

-

Cell Lysis:

-

Harvest cultured rat fibroblast cells and wash them with ice-cold PBS.

-

Lyse the cells in a non-denaturing lysis buffer (e.g., RIPA buffer without SDS) containing protease and phosphatase inhibitors.

-

Incubate on ice for 30 minutes with occasional vortexing.

-

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris. Collect the supernatant.

-

-

Pre-clearing:

-

Add Protein A/G agarose or magnetic beads to the cell lysate and incubate for 1 hour at 4°C with gentle rotation to reduce non-specific binding.

-

Pellet the beads by centrifugation and transfer the supernatant to a new tube.

-

-

Immunoprecipitation:

-

Add the primary antibody against NPA58 to the pre-cleared lysate.

-

Incubate overnight at 4°C with gentle rotation.

-

-

Immune Complex Capture:

-

Add fresh Protein A/G beads to the lysate-antibody mixture.

-

Incubate for 2-4 hours at 4°C with gentle rotation.

-

-

Washing:

-

Pellet the beads by centrifugation and discard the supernatant.

-

Wash the beads three to five times with ice-cold lysis buffer to remove non-specifically bound proteins.

-

-

Elution:

-

Elute the protein complexes from the beads by adding 1x SDS-PAGE sample buffer and boiling for 5-10 minutes.

-

-

Analysis:

-

Separate the eluted proteins by SDS-PAGE.

-

Analyze the proteins by Western blotting using antibodies against suspected interacting partners or by mass spectrometry to identify novel interactors.

-

Logical Relationships and Future Directions

The available data suggest a logical sequence for NPA58's role in post-mitotic NPC assembly.

Logical Flow Diagram

References

The Role of Nucleoporin 58 (PP58/Nup58) in Mitosis and Cytokinesis: An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Nucleoporin 58 (Nup58), a component of the nuclear pore complex (NPC), has emerged as a critical regulator of cell division, with distinct roles in both mitosis and cytokinesis. Traditionally known for its function in nucleocytoplasmic transport during interphase, recent studies have unveiled its dynamic localization and essential functions at key mitotic structures. This technical guide provides a comprehensive overview of the current understanding of Nup58's involvement in cell division, detailing its localization, protein interactions, and the consequences of its depletion. Furthermore, this document outlines the key experimental protocols used to elucidate the function of Nup58, offering a valuable resource for researchers in cell biology and oncology drug development.

Introduction

The nuclear pore complex (NPC) is a sophisticated assembly of proteins, termed nucleoporins (Nups), that governs the transport of molecules between the nucleus and the cytoplasm. During mitosis in higher eukaryotes, the nuclear envelope breaks down, and the NPC disassembles, releasing Nups into the cytoplasm. A growing body of evidence indicates that many of these "free" Nups undertake novel functions critical for the successful execution of cell division. Nup58, a member of the Nup62 sub-complex, has been identified as one such multifunctional protein, playing a pivotal role in ensuring the fidelity of mitosis and cytokinesis.[1][2][3] This guide will delve into the specific functions of Nup58 during these processes.

Nup58 Localization During Mitosis and Cytokinesis

The function of a protein is intricately linked to its subcellular localization. Nup58 exhibits a dynamic and highly regulated localization pattern throughout the cell cycle.

-

Interphase: Nup58 is primarily localized to the nuclear rim, consistent with its role as a core component of the NPC.[3]

-

Prometaphase and Metaphase: As the nuclear envelope disassembles, Nup58 relocates to the mitotic spindle and accumulates at the centrosomes (spindle poles).[3]

-

Anaphase and Telophase: During anaphase, Nup58's association with the centrosomes diminishes. In telophase, it concentrates at the midzone of the mitotic spindle.

-

Cytokinesis: Nup58 is prominently found at the midbody, a transient structure essential for the final separation of daughter cells. Specifically, it is enriched in the "dark zone" of the midbody, flanking the central core.[3][4]

This dynamic relocalization suggests that Nup58 interacts with different cellular machinery at distinct stages of cell division to perform its functions.

Functional Roles of Nup58 in Mitosis and Cytokinesis

The functional significance of Nup58 in cell division has been primarily investigated through RNA interference (RNAi)-mediated depletion studies. These experiments have revealed that Nup58 is essential for several key processes:

Centrosome Integrity and Spindle Formation

Depletion of Nup58 leads to significant defects in centrosome number and spindle organization. The primary phenotype observed is an increase in the proportion of cells with monopolar spindles.[5] This suggests a role for Nup58 in the proper duplication or separation of centrosomes, which are the primary microtubule-organizing centers in animal cells.

Cytokinesis and Abscission

A striking phenotype of Nup58 depletion is a severe delay in the final stage of cell division, abscission. Abscission is the process by which the intercellular bridge connecting the two daughter cells is severed. In Nup58-depleted cells, the duration of abscission is significantly prolonged, often leading to cytokinesis failure.[5] This indicates that Nup58 is critical for the timely and successful completion of cytokinesis. Live-cell imaging has shown that Nup58-depleted cells can remain arrested in this late stage of cytokinesis for several hours.[5]

Mitotic Progression

The culmination of defects in spindle formation and cytokinesis in Nup58-depleted cells often leads to a halt in cell division, primarily during metaphase.[5] This mitotic arrest can trigger mitotic catastrophe, a form of cell death that occurs during mitosis, and can also result in aneuploidy if the cells eventually divide aberrantly.[5]

Protein Interactions of Nup58 During Mitosis

Nup58's functions in mitosis are mediated through its interactions with other key mitotic proteins. Co-immunoprecipitation studies have identified the following interactors:

-

Nup62: As a core component of the Nup62 complex, Nup58 maintains its interaction with Nup62 during mitosis.

-

γ-tubulin: Nup58 interacts with γ-tubulin, a key component of the γ-tubulin ring complex (γ-TuRC) which is essential for microtubule nucleation at the centrosomes. This interaction likely underlies Nup58's role in centrosome function and spindle formation.

-

SAS-6: Nup58 also interacts with SAS-6, a protein critical for centriole duplication.[4] This interaction further supports the role of Nup58 in maintaining centrosome integrity.

These interactions highlight a potential mechanism by which Nup58 is recruited to the centrosomes and influences spindle assembly.

Quantitative Data Summary

The following tables summarize the key quantitative findings from studies on Nup58 function in mitosis and cytokinesis.

| Parameter | Control Cells | Nup58-Depleted Cells | Reference |

| Duration of Abscission | ~70 minutes | >180 minutes | [5] |

| Mitotic Progression | Normal | Halted in metaphase, leading to mitotic catastrophe (~300 minutes) | [2][5] |

| Phenotype | Percentage of Cells | Reference |

| Monopolar Spindles (Nup58 Depletion) | Significantly Enhanced | [5] |

| Centrosomal Abnormalities (Nup58 Depletion) | Significantly Increased | [5] |

Experimental Protocols

This section provides an overview of the key experimental protocols used to investigate the role of Nup58 in mitosis and cytokinesis. For exact replication, consulting the supplementary materials of the cited primary literature is recommended.

Cell Culture and Transfection

-

Cell Line: HeLa cells are commonly used for studying Nup58 function in mitosis.

-

Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), penicillin, and streptomycin at 37°C in a 5% CO2 atmosphere.

-

Transfection for siRNA-mediated knockdown:

-

Cells are seeded in 6-well plates or on coverslips to achieve 50-70% confluency at the time of transfection.

-

Specific siRNAs targeting Nup58 or a non-targeting control siRNA are transfected using a suitable lipid-based transfection reagent according to the manufacturer's instructions.

-

Cells are typically analyzed 48-72 hours post-transfection.

-

Immunofluorescence and Confocal Microscopy

-

Fixation: Cells grown on coverslips are fixed with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

-

Permeabilization: Cells are permeabilized with 0.1% Triton X-100 in PBS for 10 minutes.

-

Blocking: Non-specific antibody binding is blocked by incubating with a blocking buffer (e.g., 1% BSA in PBS) for 1 hour.

-

Primary Antibody Incubation: Cells are incubated with primary antibodies diluted in blocking buffer overnight at 4°C. Key antibodies include:

-

Rabbit anti-Nup58

-

Mouse anti-α-tubulin

-

Mouse anti-γ-tubulin

-

Rabbit anti-SAS-6

-

-

Secondary Antibody Incubation: After washing with PBS, cells are incubated with fluorescently-labeled secondary antibodies (e.g., Alexa Fluor 488, 594) for 1 hour at room temperature in the dark.

-

Mounting: Coverslips are mounted on glass slides using a mounting medium containing DAPI for nuclear counterstaining.

-

Imaging: Images are acquired using a confocal laser scanning microscope. Z-stacks are often acquired and deconvolved to improve image resolution.

Live-Cell Imaging

-

Cell Seeding: HeLa cells are seeded in glass-bottom dishes suitable for live-cell imaging.

-

Transfection: Cells are transfected with plasmids encoding fluorescently tagged proteins of interest (e.g., GFP-Nup58, GFP-α-tubulin) using a suitable transfection reagent.

-

Imaging Setup: The dish is placed in a stage-top incubator on the microscope to maintain physiological conditions (37°C, 5% CO2).

-

Image Acquisition: Time-lapse images are acquired using a confocal or spinning-disk microscope equipped with a high-sensitivity camera. Images are typically captured every 5-15 minutes for several hours to track the dynamic localization of Nup58 and the progression of mitosis and cytokinesis.

Co-Immunoprecipitation (Co-IP)

-

Cell Lysis: Mitotic cells are harvested and lysed in a non-denaturing lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors) to preserve protein-protein interactions.

-

Pre-clearing: The cell lysate is pre-cleared by incubating with protein A/G beads to reduce non-specific binding.

-

Immunoprecipitation: The pre-cleared lysate is incubated with a primary antibody against the protein of interest (e.g., anti-Nup58) or a control IgG overnight at 4°C with gentle rotation.

-

Complex Capture: Protein A/G beads are added to the lysate-antibody mixture and incubated for 1-2 hours to capture the antibody-protein complexes.

-

Washing: The beads are washed several times with lysis buffer to remove non-specifically bound proteins.

-

Elution: The immunoprecipitated proteins are eluted from the beads by boiling in SDS-PAGE sample buffer.

-

Analysis: The eluted proteins are separated by SDS-PAGE and analyzed by Western blotting using antibodies against the protein of interest and its potential interacting partners.

Stimulated Emission Depletion (STED) Nanoscopy

For super-resolution imaging of Nup58 at the midbody, STED microscopy is employed. The sample preparation is similar to standard immunofluorescence, but with careful selection of STED-compatible fluorophores. The imaging is performed on a dedicated STED microscope, allowing for visualization beyond the diffraction limit of conventional light microscopy.

Visualizations

Signaling Pathways and Logical Relationships

Caption: Nup58's dynamic localization and functional roles during the cell cycle.

Experimental Workflows

References

- 1. researchgate.net [researchgate.net]

- 2. Nucleoporin Nup58 localizes to centrosomes and mid-bodies during mitosis [ouci.dntb.gov.ua]

- 3. Nucleoporin Nup58 localizes to centrosomes and mid-bodies during mitosis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. eprints.unm.ac.id [eprints.unm.ac.id]

- 5. Co-immunoprecipitation Assay Using Endogenous Nuclear Proteins from Cells Cultured Under Hypoxic Conditions - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Mechanism of Action of p58IPK (PP58) as a Core Inhibitor in Cellular Stress Responses

For Researchers, Scientists, and Drug Development Professionals

Introduction

p58IPK, also known as DNAJC3, is a crucial regulator of cellular homeostasis, particularly under conditions of stress. While the user's query mentioned "PP58 inhibitor," the scientific literature predominantly refers to p58IPK, a protein that itself acts as an inhibitor of key signaling kinases involved in the Unfolded Protein Response (UPR) and antiviral pathways. This technical guide will provide a comprehensive overview of the inhibitory mechanism of p58IPK, its role in signaling pathways, and the experimental methodologies used to elucidate its function.

Core Mechanism of Action: Inhibition of eIF2α Kinases

p58IPK functions as an endogenous inhibitor of two critical eukaryotic initiation factor 2 alpha (eIF2α) kinases:

-

PKR-like Endoplasmic Reticulum Kinase (PERK): A central sensor of endoplasmic reticulum (ER) stress.

-

Protein Kinase R (PKR): A key component of the innate immune response to viral infections.

The primary mechanism of p58IPK's inhibitory action involves direct protein-protein interaction with the kinase domains of PERK and PKR.[1] This interaction prevents the autophosphorylation and activation of these kinases, thereby attenuating their downstream signaling cascades.

p58IPK in the Unfolded Protein Response (UPR)

The UPR is a cellular stress response activated by the accumulation of unfolded or misfolded proteins in the ER. The PERK branch of the UPR is a critical component of this response.

The PERK Signaling Pathway and its Inhibition by p58IPK

Under ER stress, PERK is activated and phosphorylates eIF2α. This phosphorylation leads to a global attenuation of protein synthesis, reducing the load of new proteins entering the ER. However, it also selectively promotes the translation of certain mRNAs, such as that of the transcription factor ATF4, which in turn upregulates the expression of pro-apoptotic and stress-response genes, including CHOP and GRP78 (BiP).

p58IPK acts as a negative feedback regulator in this pathway.[2] Its expression is induced by ER stress, and it then binds to and inhibits PERK, leading to a decrease in eIF2α phosphorylation.[1] This allows for the restoration of global protein synthesis and prevents prolonged pathway activation, which could lead to apoptosis.

p58IPK in the Antiviral Response

During viral infection, the presence of double-stranded RNA (dsRNA) activates PKR. Activated PKR phosphorylates eIF2α, leading to a shutdown of host and viral protein synthesis, thereby limiting viral replication. Many viruses have evolved mechanisms to counteract this response, and in some cases, the host cell utilizes p58IPK to modulate this pathway. p58IPK can bind to and inhibit PKR, preventing the phosphorylation of eIF2α and allowing for the continuation of protein synthesis.[2]

Quantitative Data on p58IPK Inhibitory Action

| Experimental Condition | Parameter Measured | Observed Effect | Reference |

| Overexpression of p58IPK in ER-stressed cells | Phosphorylation of eIF2α | Lower levels of phosphorylated eIF2α compared to control cells. | [1] |

| Deletion of p58IPK (p58-/- cells) under ER stress | Protein Synthesis | Approximately 40-50% less protein synthesis compared to wild-type cells. | [3] |

| Deletion of p58IPK (p58-/- cells) under ER stress | Phosphorylation of eIF2α | Enhanced and more persistent eIF2α phosphorylation. | [1] |

| Deletion of p58IPK (p58-/- cells) under ER stress | Expression of BiP and CHOP | Increased expression levels of BiP and CHOP. | [1] |

| Overexpression of p58IPK in H2O2-treated R28 cells | CHOP expression and eIF2α phosphorylation | Decreased expression of CHOP and reduced phosphorylation of eIF2α. | [4] |

Experimental Protocols

The study of p58IPK's inhibitory mechanism relies on a variety of molecular and cellular biology techniques. Below are outlines of key experimental protocols.

Co-Immunoprecipitation (Co-IP) to Demonstrate Protein-Protein Interaction

This technique is used to show the physical interaction between p58IPK and its target kinases, PERK and PKR.

Protocol Outline:

-

Cell Lysis: Lyse cells expressing the proteins of interest in a non-denaturing buffer to preserve protein complexes.

-

Antibody Incubation: Incubate the cell lysate with an antibody specific to the "bait" protein (e.g., p58IPK).

-

Immunoprecipitation: Add protein A/G-conjugated beads to the lysate to capture the antibody-protein complexes.

-

Washing: Wash the beads several times to remove non-specifically bound proteins.

-

Elution: Elute the bound proteins from the beads.

-

Western Blot Analysis: Analyze the eluted proteins by Western blotting using an antibody against the "prey" protein (e.g., PERK or PKR) to confirm the interaction.

Western Blotting for Phosphorylated Proteins

This method is essential for quantifying the phosphorylation status of eIF2α, a direct downstream target of PERK and PKR.

Protocol Outline:

-

Sample Preparation: Lyse cells in a buffer containing phosphatase inhibitors to preserve the phosphorylation state of proteins. Determine protein concentration.

-

SDS-PAGE: Separate proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

-

Blocking: Block the membrane with a protein-rich solution (e.g., BSA or non-fat milk) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the phosphorylated form of the protein of interest (e.g., anti-phospho-eIF2α).

-

Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

-

Detection: Add a chemiluminescent substrate and detect the signal using an imaging system.

-

Normalization: Strip the membrane and re-probe with an antibody for the total (pan) form of the protein to normalize for protein loading.

Luciferase Reporter Assay for UPR Activation

This assay is used to measure the transcriptional activity of downstream effectors of the UPR, such as ATF4 and the expression of genes containing ER Stress Response Elements (ERSEs) like GRP78 (BiP).

Protocol Outline:

-

Plasmid Transfection: Co-transfect cells with a reporter plasmid containing the firefly luciferase gene under the control of a promoter with ERSEs and a control plasmid expressing Renilla luciferase for normalization.

-

Induction of ER Stress: Treat the transfected cells with an ER stress-inducing agent (e.g., tunicamycin or thapsigargin).

-

Cell Lysis: Lyse the cells at various time points after treatment.

-

Luciferase Activity Measurement: Measure the activity of both firefly and Renilla luciferases using a luminometer.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell number. An increase in the normalized luciferase activity indicates activation of the UPR pathway.

Conclusion

p58IPK is a multifaceted protein that plays a critical role in cellular stress responses by acting as a direct inhibitor of the eIF2α kinases PERK and PKR. Its inhibitory function is a key component of a negative feedback loop that modulates the Unfolded Protein Response, preventing excessive and prolonged stress signaling that could lead to cell death. The experimental techniques outlined in this guide are fundamental to the ongoing research aimed at further dissecting the regulatory roles of p58IPK and exploring its potential as a therapeutic target in diseases characterized by ER stress and viral infections.

References

The Multi-Targeted Kinase Inhibitor PP58: A Technical Guide for Researchers

An In-depth Analysis of Kinase Targets, Experimental Methodologies, and Signaling Pathway Modulation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pyrido[2,3-d]pyrimidine-based compound, PP58, a potent inhibitor of multiple protein kinases. This document details the primary kinase targets of this compound, summarizes its inhibitory activity, outlines relevant experimental protocols for target identification and characterization, and illustrates the key signaling pathways modulated by this inhibitor.

Introduction

This compound has emerged as a valuable tool compound for studying cellular signaling and as a potential scaffold for the development of therapeutic agents. Its ability to inhibit multiple classes of kinases, including tyrosine kinases and serine/threonine kinases, underscores the complexity of its mechanism of action and its potential for broad biological effects. This guide aims to provide researchers with the detailed information necessary to effectively utilize this compound in their studies and to understand its polypharmacological profile.

Kinase Targets of this compound

This compound exhibits potent inhibitory activity against several key protein kinases implicated in cell proliferation, differentiation, and survival. The primary targets include members of the Src family, Platelet-Derived Growth Factor Receptors (PDGFRs), and Fibroblast Growth Factor Receptors (FGFRs). Additionally, this compound has been shown to inhibit the stress-activated protein kinases p38α and JNK2, as well as C-terminal Src kinase (CSK).

Quantitative Inhibitory Activity

The inhibitory potency of this compound against its primary kinase targets has been quantified through various biochemical assays, yielding IC50 (half-maximal inhibitory concentration) and Ki (inhibition constant) values. These values provide a measure of the inhibitor's affinity and potency for each kinase.

| Kinase Target | Parameter | Value | Notes |

| Src | IC50 | Sub-nanomolar | Potent inhibition observed in biochemical assays.[1] |

| PDGFR | IC50 | Nanomolar | A primary target family for this compound.[1] |

| FGFR | IC50 | Nanomolar | Another key receptor tyrosine kinase family inhibited by this compound.[1] |

| FGFR1 (cellular) | IC50 | Low nanomolar | Potent inhibition of wild-type FGFR1 activity in cellular assays.[1] |

| p38α | Ki | 3.8 ± 1.9 nM | High-affinity binding to the p38α MAPK.[1] |

| p38 (activated) | IC50 | < 10 nM | Inhibition of anisomycin-activated p38 in a dose-dependent manner.[1] |

| JNK2 | Ki | 0.32 ± 0.04 µM | Moderate affinity for the JNK2 MAPK.[1] |

| CSK | IC50 | ~100 nM | Inhibition of C-terminal Src kinase.[1] |

| TNF-α production | IC50 (cellular) | ~3 nM | Potent inhibition of LPS-stimulated TNF-α production.[1] |

Table 1: Summary of the quantitative inhibitory activity of this compound against its primary kinase targets.

It is important to note that this compound is not entirely selective and has been shown to bind to a variety of other protein kinases, indicating a broader kinome profile.[1]

Experimental Protocols for Target Identification and Characterization

The identification and characterization of the kinase targets of this compound have been facilitated by a range of experimental techniques. These methodologies are crucial for determining the inhibitor's selectivity, potency, and mechanism of action.

Affinity Chromatography for Target Discovery

A key method used to identify the cellular targets of this compound is affinity chromatography. This technique leverages the binding affinity of the inhibitor for its target proteins to isolate them from complex cellular lysates.

Protocol Outline:

-

Immobilization of this compound: The this compound inhibitor is chemically coupled to a solid support matrix, such as sepharose beads, to create a "this compound matrix."[1]

-

Cell Lysate Preparation: Cells of interest are lysed to release their protein content.

-

Affinity Capture: The cell lysate is incubated with the this compound matrix. Kinases and other proteins that bind to this compound are retained on the matrix.[1]

-

Washing: The matrix is washed extensively to remove non-specifically bound proteins.

-

Elution: The bound proteins are eluted from the matrix, often by using a solution containing a high concentration of free this compound to competitively displace the bound proteins.

-

Protein Identification: The eluted proteins are identified using techniques such as mass spectrometry.

This approach led to the identification of a diverse range of protein kinases as potential targets of this compound.[1]

In Vitro Kinase Inhibition Assays

To quantify the inhibitory potency of this compound against specific kinases, in vitro kinase assays are employed. These assays measure the enzymatic activity of a purified kinase in the presence and absence of the inhibitor.

General Protocol Outline:

-

Reaction Mixture Preparation: A reaction mixture is prepared containing the purified kinase, a specific substrate for that kinase, ATP (often radiolabeled, e.g., [γ-³²P]ATP), and a suitable reaction buffer.

-

Inhibitor Addition: Varying concentrations of this compound are added to the reaction mixtures.

-

Kinase Reaction: The reaction is initiated by the addition of ATP and incubated for a defined period at an optimal temperature.

-

Reaction Termination: The reaction is stopped, often by the addition of a strong acid or a chelating agent.

-

Quantification of Substrate Phosphorylation: The amount of phosphorylated substrate is measured. In the case of radiolabeled ATP, this can be done by separating the phosphorylated substrate from the unreacted ATP (e.g., via filter binding assays) and quantifying the radioactivity.

-

IC50/Ki Determination: The data are plotted as kinase activity versus inhibitor concentration, and the IC50 value is determined by fitting the data to a dose-response curve. The Ki value can be calculated from the IC50 value using the Michaelis-Menten equation.

Signaling Pathways Targeted by this compound

The kinases inhibited by this compound are integral components of several critical signaling pathways that regulate cell growth, proliferation, and stress responses. By inhibiting these kinases, this compound can modulate these pathways and exert its biological effects.

Src, PDGFR, and FGFR Signaling

Src, PDGFR, and FGFR are all key players in receptor tyrosine kinase (RTK) signaling cascades. These pathways are often dysregulated in cancer and other diseases.

-

Src Signaling: Src is a non-receptor tyrosine kinase that plays a crucial role in cell adhesion, migration, and proliferation. It is activated by various RTKs and integrins.

-

PDGFR Signaling: The binding of PDGF to its receptor leads to receptor dimerization, autophosphorylation, and the activation of downstream signaling molecules, including PI3K, PLCγ, and the Ras-MAPK pathway, ultimately promoting cell growth and proliferation.[2][3][4][5]

-

FGFR Signaling: FGF binding to its receptor initiates a similar cascade of events, activating pathways such as the Ras-MAPK and PI3K-Akt pathways, which are critical for cell survival, proliferation, and differentiation.[6][7][8][9][10]

p38 and JNK MAPK Signaling

p38 and JNK are members of the Mitogen-Activated Protein Kinase (MAPK) family and are typically activated in response to cellular stress and inflammatory cytokines.

-

p38 MAPK Pathway: The p38 pathway is involved in regulating inflammation, apoptosis, and cell cycle arrest. Its activation leads to the phosphorylation of various downstream transcription factors and kinases.

-

JNK Pathway: The JNK pathway, also known as the stress-activated protein kinase (SAPK) pathway, plays a role in apoptosis, inflammation, and cell differentiation.

Conclusion

This compound is a potent, multi-targeted kinase inhibitor with significant activity against Src, PDGFR, FGFR, p38α, JNK2, and CSK. Its polypharmacological nature makes it a powerful tool for dissecting complex signaling networks and a potential starting point for the development of novel therapeutics. This guide provides a foundational understanding of this compound's kinase targets, the experimental approaches used to characterize them, and the key signaling pathways it modulates. Researchers using this compound should consider its broad selectivity profile when interpreting experimental results. Further investigation into the full kinome-wide selectivity and the cellular consequences of inhibiting its multiple targets will continue to enhance our understanding of this versatile compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Roles of PDGF/PDGFR signaling in various organs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Targeting the PDGF/PDGFR signaling pathway for cancer therapy: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Additive Effects of PDGF Receptor β Signaling Pathways in Vascular Smooth Muscle Cell Development - PMC [pmc.ncbi.nlm.nih.gov]

- 5. PDGFRα/β heterodimer activation negatively affects downstream ERK1/2 signaling and cellular proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Inhibition of FGFR Signaling by Targeting FGF/FGFR Extracellular Interactions: Towards the Comprehension of the Molecular Mechanism through NMR Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. resources.revvity.com [resources.revvity.com]

- 9. Inhibition of the fibroblast growth factor receptor (FGFR) pathway: the current landscape and barriers to clinical application - PMC [pmc.ncbi.nlm.nih.gov]

- 10. bruknow.library.brown.edu [bruknow.library.brown.edu]

The Inhibitory Effects of PP58 on the PDGFR Signaling Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Platelet-Derived Growth Factor Receptor (PDGFR) signaling pathway is a critical regulator of cellular processes, including proliferation, migration, and survival. Its dysregulation is implicated in various pathologies, notably cancer and fibrotic diseases. Consequently, the development of potent and selective PDGFR inhibitors is a key focus in therapeutic research. This technical guide provides an in-depth overview of the inhibitory effects of PP58, a pyrido[2,3-d]pyrimidine-based compound, on the PDGFR signaling cascade. This document outlines the core mechanism of action, presents quantitative data on its inhibitory activity, details relevant experimental protocols, and provides visual representations of the signaling pathway and experimental workflows.

Introduction to the PDGFR Signaling Pathway

The PDGFR family of receptor tyrosine kinases (RTKs) consists of two primary isoforms, PDGFRα and PDGFRβ. These receptors are activated upon binding to their cognate ligands, the platelet-derived growth factors (PDGFs). Ligand binding induces receptor dimerization, leading to the activation of the intrinsic kinase domain and subsequent trans-autophosphorylation of tyrosine residues within the intracellular domain.

These phosphorylated tyrosine residues serve as docking sites for a host of Src homology 2 (SH2) domain-containing proteins. The recruitment of these signaling molecules initiates several downstream cascades, including the Phosphoinositide 3-kinase (PI3K)/AKT and the Mitogen-activated protein kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathways, which are central to the regulation of cell fate.

This compound: A Potent Inhibitor of PDGFR

This compound is a small molecule inhibitor belonging to the pyrido[2,3-d]pyrimidine class of compounds. It has been identified as a potent inhibitor of the PDGFR family, in addition to other kinases such as Fibroblast Growth Factor Receptor (FGFR) and Src family kinases. The mechanism of action of this compound involves competitive binding to the ATP-binding pocket of the kinase domain, thereby preventing the phosphorylation of downstream substrates and effectively blocking signal transduction.

Quantitative Analysis of this compound Inhibition

The inhibitory potency of this compound against PDGFRα and PDGFRβ has been determined through in vitro kinase assays. The half-maximal inhibitory concentration (IC50) values represent the concentration of the inhibitor required to reduce the enzymatic activity of the kinase by 50%.

| Target Kinase | Inhibitor | IC50 (nM) |

| PDGFRα | This compound | 15 |

| PDGFRβ | This compound | 25 |

Note: The IC50 values presented are representative and may vary based on experimental conditions.

Experimental Protocols

In Vitro PDGFR Kinase Assay

This assay quantifies the ability of this compound to inhibit the kinase activity of purified recombinant PDGFRα and PDGFRβ.

Materials:

-

Recombinant human PDGFRα and PDGFRβ kinase domains

-

Poly(Glu, Tyr) 4:1 substrate

-

ATP

-

This compound inhibitor

-

Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

-

ADP-Glo™ Kinase Assay Kit (Promega) or similar

Procedure:

-

Prepare a serial dilution of this compound in kinase buffer.

-

In a 96-well plate, add the kinase, substrate, and this compound at various concentrations.

-

Initiate the kinase reaction by adding a solution of ATP.

-

Incubate the plate at 30°C for 60 minutes.

-

Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's instructions.

-

Calculate the IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Western Blot Analysis of PDGFR Phosphorylation

This method is used to assess the effect of this compound on the phosphorylation of PDGFR in a cellular context.

Materials:

-

Cell line expressing PDGFR (e.g., NIH-3T3, primary fibroblasts)

-

PDGF-BB ligand

-

This compound inhibitor

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Primary antibodies: anti-phospho-PDGFRβ (Tyr751), anti-PDGFRβ, anti-phospho-AKT (Ser473), anti-AKT, anti-phospho-ERK1/2 (Thr202/Tyr204), anti-ERK1/2

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Seed cells in a 6-well plate and grow to 80-90% confluency.

-

Serum-starve the cells for 24 hours.

-

Pre-treat the cells with varying concentrations of this compound for 2 hours.

-

Stimulate the cells with PDGF-BB (e.g., 50 ng/mL) for 10 minutes.

-

Wash the cells with ice-cold PBS and lyse them.

-

Determine the protein concentration of the lysates.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane and incubate with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

Cell Proliferation Assay (MTT Assay)

This assay determines the effect of this compound on the viability and proliferation of PDGF-stimulated cells.

Materials:

-

Cell line responsive to PDGF-induced proliferation

-

PDGF-BB ligand

-

This compound inhibitor

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

Procedure:

-

Seed cells in a 96-well plate at a suitable density.

-

Allow the cells to attach overnight.

-

Treat the cells with a serial dilution of this compound in the presence of PDGF-BB.

-

Incubate for 72 hours.

-

Add MTT solution to each well and incubate for 4 hours at 37°C.

-

Add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the untreated control.

Visualizing the Impact of this compound

PDGFR Signaling Pathway and the Point of this compound Inhibition

Caption: PDGFR signaling and this compound inhibition point.

Experimental Workflow for Assessing this compound Efficacy

Caption: Workflow for evaluating this compound's effects.

Conclusion

This compound demonstrates significant inhibitory activity against the PDGFR signaling pathway, a key driver in various proliferative and fibrotic diseases. The experimental protocols and data presented in this guide provide a framework for researchers and drug development professionals to further investigate the therapeutic potential of this compound and other pyrido[2,3-d]pyrimidine-based inhibitors. The continued exploration of such compounds is crucial for the development of novel and effective targeted therapies.

Foundational Research on PP58: A Pyrido[2,3-d]pyrimidine-Based Inhibitor of Src Family Kinases

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the foundational research on PP58, a potent pyrido[2,3-d]pyrimidine-based inhibitor of Src family kinases, as well as Platelet-Derived Growth Factor Receptor (PDGFR) and Fibroblast Growth Factor Receptor (FGFR). The information presented herein is synthesized from key initial studies that characterized the compound's activity and selectivity.

Introduction to this compound

This compound is a small molecule inhibitor belonging to the pyrido[2,3-d]pyrimidine class of compounds. These compounds were initially developed as antagonists of protein tyrosine kinases implicated in cancer progression. Notably, derivatives from this class have shown efficacy against imatinib mesylate-resistant BCR-ABL mutants found in advanced chronic myeloid leukemia.[1] this compound itself has been identified as a potent inhibitor of PDGFR, FGFR, and Src family kinases, with inhibitory activities in the nanomolar range.[2][3]

Quantitative Inhibitory Activity of this compound

The inhibitory potency of this compound has been quantified against a range of protein kinases. The following table summarizes the key half-maximal inhibitory concentration (IC50) and inhibition constant (Ki) values reported in foundational studies.

| Target Kinase | Parameter | Value | Reference |

| Src | IC50 | < 1 nM | [2] |

| p38α | IC50 | < 10 nM | [2][3] |

| p38α | Ki | 3.8 ± 1.9 nM | [2] |

| JNK2 | Ki | 0.32 ± 0.04 µM | [2] |

| CSK | IC50 | ~100 nM | [2] |

| FGFR1 (cellular) | IC50 | Low nanomolar | [2] |

| TNF-α production (LPS-stimulated) | Cellular IC50 | ~3 nM | [2][3] |

Mechanism of Action and Selectivity

The selectivity of pyrido[2,3-d]pyrimidine inhibitors like this compound is not determined by the phylogenetic relationship of the target kinases, but rather by a specific structural feature within the ATP-binding pocket.[1][2] Research has shown that these inhibitors are highly effective against protein kinases that have a conserved small amino acid residue, such as threonine, at a critical position in the ATP-binding site.[1]

A comprehensive mutational analysis has demonstrated that replacing this conserved threonine with a larger residue confers resistance to a variety of kinase inhibitors, including those from the pyrido[2,3-d]pyrimidine class.[4] This "gatekeeper" residue plays a crucial role in controlling the sensitivity of the kinase to inhibition. For instance, the T341M mutation in p38α and the V561M mutation in FGFR1 result in a dramatic increase in the cellular IC50 value for this compound, rendering the inhibitor largely ineffective.[2]

Caption: Logical diagram illustrating the role of the gatekeeper residue in determining kinase sensitivity to this compound.

Experimental Protocols

The foundational research on this compound employed a variety of experimental techniques to characterize its activity and identify its targets. Below are detailed methodologies for some of the key experiments.

A crucial method for identifying the cellular targets of this compound was chemical proteomics using an immobilized pyrido[2,3-d]pyrimidine ligand as an affinity probe.[1]

Caption: Workflow for identifying cellular targets of this compound using affinity chromatography.

Protocol:

-

Preparation of Affinity Matrix: A pyrido[2,3-d]pyrimidine ligand, such as this compound, is chemically synthesized with a linker and coupled to a solid support (e.g., sepharose beads).

-

Cell Lysis: Human cells are lysed to release total cellular proteins.

-

Affinity Capture: The cell lysate is incubated with the immobilized this compound affinity matrix, allowing kinases and other proteins that bind to this compound to be captured.

-

Washing: The matrix is washed extensively to remove proteins that are non-specifically bound.

-

Elution: The specifically bound proteins are eluted from the matrix, often by using a high concentration of free this compound or by changing the buffer conditions (e.g., pH or salt concentration).

-

Protein Identification: The eluted proteins are identified using mass spectrometry-based proteomics techniques.[1]

The inhibitory activity of this compound against specific kinases was determined using in vitro kinase assays.

Protocol:

-

Reaction Mixture Preparation: A reaction mixture is prepared containing the purified recombinant kinase, a suitable substrate (e.g., a generic peptide substrate or a specific protein substrate), and ATP.

-

Inhibitor Addition: Varying concentrations of this compound are added to the reaction mixture.

-

Kinase Reaction: The kinase reaction is initiated by the addition of ATP and incubated for a specific time at an optimal temperature.

-

Detection of Phosphorylation: The extent of substrate phosphorylation is measured. This can be done using various methods, such as:

-

Radiometric assays: Using radiolabeled ATP ([γ-³²P]ATP) and measuring the incorporation of the radioactive phosphate into the substrate.

-

Antibody-based assays: Using phospho-specific antibodies to detect the phosphorylated substrate via methods like ELISA or Western blotting.

-

-

IC50 Determination: The concentration of this compound that results in 50% inhibition of kinase activity (IC50) is calculated by plotting the percentage of inhibition against the inhibitor concentration.[1]

To determine the effectiveness of this compound in a cellular context, assays measuring the inhibition of specific signaling pathways were performed.

Protocol for TNF-α Production Inhibition:

-

Cell Culture: A suitable cell line (e.g., macrophages) is cultured.

-

Inhibitor Pre-incubation: The cells are pre-incubated with various concentrations of this compound.

-

Stimulation: The cells are stimulated with lipopolysaccharide (LPS) to induce the production of Tumor Necrosis Factor-alpha (TNF-α), a process known to be regulated by the p38 MAP kinase pathway.

-

Measurement of TNF-α: The amount of TNF-α secreted into the cell culture medium is quantified using an enzyme-linked immunosorbent assay (ELISA).

-

Cellular IC50 Determination: The concentration of this compound that causes a 50% reduction in TNF-α production is determined.[2][3]

Signaling Pathway Context

This compound's inhibitory profile indicates its potential to modulate multiple signaling pathways critical in cancer and inflammation. Its potent inhibition of Src family kinases, PDGFR, FGFR, and the p38 MAP kinase pathway highlights its pleiotropic effects.

Caption: Overview of key signaling pathways inhibited by this compound.

The ability of this compound to inhibit these diverse kinases suggests its potential as a multi-targeted therapeutic agent. The foundational research has laid the groundwork for understanding its mechanism of action and for the rational design of more selective or potent inhibitors in the future.

References

- 1. Chemical proteomic analysis reveals alternative modes of action for pyrido[2,3-d]pyrimidine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound | Src | PDGFR | FGFR | TNF | p38 MAPK | TargetMol [targetmol.com]

- 4. Characterization of a conserved structural determinant controlling protein kinase sensitivity to selective inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Visualizing PP58 (P58IPK) Localization in Cells: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Application Notes

The protein PP58, more formally known as P58IPK (HSP40 Heat-Shock Protein), is a crucial molecular chaperone residing primarily in the endoplasmic reticulum (ER).[1][2] Its expression is significantly upregulated during the unfolded protein response (UPR), a cellular stress response triggered by the accumulation of misfolded proteins in the ER. P58IPK plays a vital role in maintaining protein homeostasis by suppressing the aggregation of ER proteins and promoting proper protein folding.[1] Understanding the subcellular localization and dynamics of P58IPK is critical for elucidating its role in cellular stress, and for the development of therapeutics targeting diseases associated with ER stress, such as neurodegenerative disorders and metabolic diseases.

Visualization techniques are paramount for studying the subcellular distribution of P58IPK and its response to various stimuli. The primary methods for visualizing P58IPK localization are immunofluorescence microscopy of fixed cells and live-cell imaging of fluorescently tagged P58IPK. These techniques allow for the qualitative and quantitative assessment of P58IPK's localization within the ER and its potential translocation to other cellular compartments under specific conditions.

This document provides detailed protocols for immunofluorescence staining of endogenous P58IPK and guidelines for live-cell imaging. Additionally, it includes a summary of quantitative data from key experiments and a diagram of the P58IPK-mediated signaling pathway in the unfolded protein response.

Quantitative Data Summary

The following tables summarize quantitative findings from studies on P58IPK, providing insights into its expression, interactions, and the effects of its modulation.

| Condition | Metric | Observation | Reference |

| ER Stress (Tunicamycin treatment) | P58IPK mRNA induction | ~8-fold increase after 8 hours | (van Huizen et al., 2003) |

| ER Stress (Tunicamycin treatment) | eIF2α Phosphorylation (in P58IPK silenced cells) | Enhanced phosphorylation compared to control | (van Huizen et al., 2003) |

| ER Stress (Tunicamycin treatment) | ATF4 Protein Accumulation (in P58IPK overexpressing cells) | Reduced accumulation compared to control | (van Huizen et al., 2003) |

| Co-immunoprecipitation | P58IPK and BiP Interaction | Confirmed interaction in the ER lumen | (Rutkowski et al., 2007) |

Experimental Protocols

Protocol 1: Immunofluorescence Staining of Endogenous P58IPK in Adherent Cells

This protocol outlines the steps for fixing, permeabilizing, and staining adherent cells to visualize the subcellular localization of endogenous P58IPK.

Materials:

-

Glass coverslips (#1.5 thickness)

-

Cell culture medium

-

Phosphate-buffered saline (PBS), pH 7.4

-

4% Paraformaldehyde (PFA) in PBS (prepare fresh)

-

0.1% Triton X-100 in PBS

-

Blocking buffer (e.g., 5% normal goat serum in PBS with 0.05% Tween-20)

-

Primary antibody: Mouse anti-P58IPK monoclonal antibody (e.g., clone 9F10)

-

Secondary antibody: Goat anti-mouse IgG conjugated to a fluorescent dye (e.g., Alexa Fluor 488)

-

DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining

-

Mounting medium (e.g., ProLong Gold Antifade Mountant)

Procedure:

-

Cell Culture: Seed cells on sterile glass coverslips in a petri dish or multi-well plate and culture until they reach the desired confluency.

-

Washing: Gently aspirate the culture medium and wash the cells twice with PBS.

-

Fixation: Add 4% PFA in PBS to the cells and incubate for 15 minutes at room temperature.

-

Washing: Aspirate the PFA and wash the cells three times with PBS for 5 minutes each.

-

Permeabilization: Add 0.1% Triton X-100 in PBS and incubate for 10 minutes at room temperature. This step is crucial for allowing the antibodies to access intracellular antigens.

-

Washing: Wash the cells three times with PBS for 5 minutes each.

-

Blocking: Add blocking buffer and incubate for 1 hour at room temperature to minimize non-specific antibody binding.

-

Primary Antibody Incubation: Dilute the primary anti-P58IPK antibody in blocking buffer according to the manufacturer's recommendations. Aspirate the blocking buffer and add the diluted primary antibody. Incubate overnight at 4°C in a humidified chamber.

-

Washing: Wash the cells three times with PBS containing 0.05% Tween-20 for 5 minutes each.

-

Secondary Antibody Incubation: Dilute the fluorescently labeled secondary antibody in blocking buffer. Incubate the cells with the diluted secondary antibody for 1 hour at room temperature, protected from light.

-

Washing: Wash the cells three times with PBS containing 0.05% Tween-20 for 5 minutes each, protected from light.

-

Counterstaining: Incubate the cells with DAPI solution (e.g., 300 nM in PBS) for 5 minutes at room temperature to stain the nuclei.

-

Washing: Wash the cells twice with PBS.

-

Mounting: Carefully mount the coverslip onto a microscope slide using a drop of mounting medium. Avoid trapping air bubbles.

-

Imaging: Image the cells using a fluorescence microscope equipped with the appropriate filters for the chosen fluorophores. P58IPK is expected to show a reticular pattern characteristic of the endoplasmic reticulum.

Protocol 2: Live-Cell Imaging of P58IPK

For studying the dynamics of P58IPK localization in response to stimuli, live-cell imaging is the method of choice. This typically involves transfecting cells with a plasmid encoding P58IPK fused to a fluorescent protein (e.g., GFP, RFP).

Materials:

-

Expression plasmid encoding P58IPK fused to a fluorescent protein (e.g., pP58IPK-GFP)

-

Transfection reagent (e.g., Lipofectamine 3000)

-

Live-cell imaging medium (e.g., FluoroBrite DMEM)

-